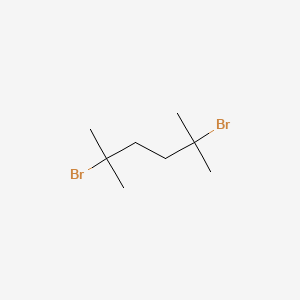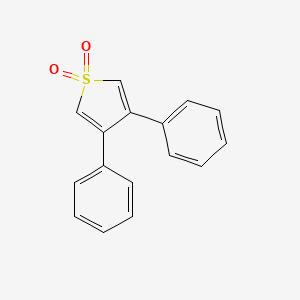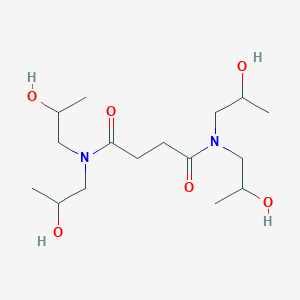
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is a chemical compound with a complex structure, characterized by the presence of multiple hydroxypropyl groups attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide typically involves the reaction of butanediamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously collected, purified, and tested for quality assurance.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups facilitate binding to various enzymes and receptors, modulating their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological availability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)butanediamide: Similar structure but with aminoethyl groups instead of hydroxypropyl groups.
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-methylpropyl)butanediamide: Contains methylpropyl groups, leading to different chemical properties.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is unique due to the presence of hydroxypropyl groups, which impart specific chemical reactivity and solubility characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and solubility.
Propriétés
Numéro CAS |
57843-52-4 |
|---|---|
Formule moléculaire |
C16H32N2O6 |
Poids moléculaire |
348.43 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(2-hydroxypropyl)butanediamide |
InChI |
InChI=1S/C16H32N2O6/c1-11(19)7-17(8-12(2)20)15(23)5-6-16(24)18(9-13(3)21)10-14(4)22/h11-14,19-22H,5-10H2,1-4H3 |
Clé InChI |
KQVXZRKBTOCSGY-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C(=O)CCC(=O)N(CC(C)O)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)


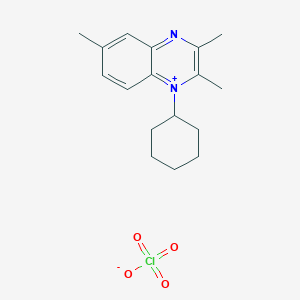
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
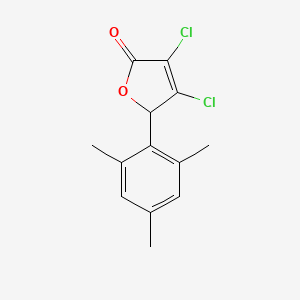
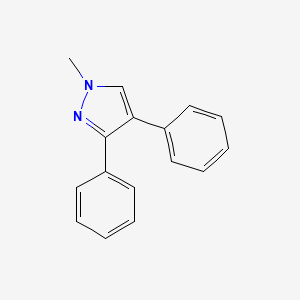
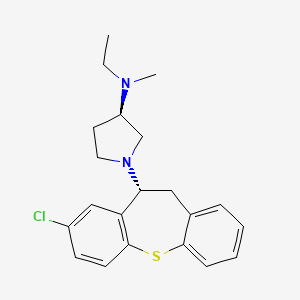

![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
